![molecular formula C23H23F7N4O3 B12355332 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2,4-triazolidin-3-one](/img/structure/B12355332.png)
5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2,4-triazolidin-3-one
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Overview
Description
The compound “5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2,4-triazolidin-3-one” is a complex organic molecule that features a triazolidinone core, a morpholine ring, and several fluorinated aromatic groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazolidinone core, the introduction of the morpholine ring, and the attachment of the fluorinated aromatic groups. Typical synthetic routes might involve:
Formation of the Triazolidinone Core: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Ring: This step might involve the reaction of an appropriate amine with an epoxide or a halohydrin.
Attachment of Fluorinated Aromatic Groups: This could be done through nucleophilic aromatic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The triazolidinone core or the morpholine ring might be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could target the aromatic rings or other functional groups.
Substitution: The fluorinated aromatic groups might undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles could be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
The compound could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible development as a drug candidate for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Possible mechanisms include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways or gene expression.
Comparison with Similar Compounds
Similar Compounds
5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2,4-triazolidin-3-one: This compound itself.
Other Triazolidinones: Compounds with similar triazolidinone cores but different substituents.
Fluorinated Aromatic Compounds: Molecules with fluorinated aromatic rings.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which could confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C23H23F7N4O3 |
---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2,4-triazolidin-3-one |
InChI |
InChI=1S/C23H23F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,18-20,32H,6-7,11H2,1H3,(H2,31,33,35)/t12-,18?,19+,20-/m1/s1 |
InChI Key |
QVIGNUIBBZNSDB-LIOPKTPTSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3NC(=O)NN3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3NC(=O)NN3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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